4-(Chlorosulfonyl)-2-hydroxybenzoic acid
Description
Contextualizing the Compound within Aromatic Sulfonyl Chloride Chemistry
Aromatic sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. wikipedia.org This functional group is highly electrophilic, making it susceptible to nucleophilic attack, a property that underpins its extensive use in synthesis. wikipedia.org The reactivity of the sulfonyl chloride group can be modulated by the nature and position of other substituents on the aromatic ring. google.com
4-(Chlorosulfonyl)-2-hydroxybenzoic acid is a prime example of a multifunctional aromatic sulfonyl chloride. The presence of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group on the benzene (B151609) ring influences the reactivity of the sulfonyl chloride moiety. These substituents also provide additional sites for chemical modification, enhancing the compound's synthetic utility. The interplay of these functional groups allows for a diverse range of chemical transformations, making it a more versatile reagent compared to simpler aromatic sulfonyl chlorides. smolecule.com
Overview of its Strategic Importance as a Synthetic Intermediate
The strategic importance of this compound lies in its role as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. smolecule.com Its ability to readily react with amines, alcohols, and other nucleophiles via the sulfonyl chloride group allows for the facile introduction of a sulfonamide or sulfonate ester linkage. wikipedia.org
This reactivity is pivotal in the synthesis of various therapeutic agents. For instance, it is a crucial precursor in the preparation of certain diuretic drugs. mdpi.com The sulfonamide moiety, formed by the reaction of the sulfonyl chloride with an amine, is a common pharmacophore in many diuretic medications. jiwaji.edu Furthermore, derivatives of this compound have been explored for their potential antibacterial activities. nih.gov
Beyond pharmaceuticals, the compound's reactive nature makes it a candidate for the development of novel polymers and dyes. The carboxylic acid and hydroxyl groups can be engaged in polymerization reactions, while the entire molecule can serve as a scaffold for the construction of complex dye structures.
Historical Development and Evolution of Research Trajectories
The history of this compound is intrinsically linked to the broader history of salicylic (B10762653) acid and the development of sulfonation and chlorosulfonation reactions. Salicylic acid itself has a long history, with its therapeutic use in the form of willow bark extracts dating back centuries. nih.gov The chemical synthesis of salicylic acid in the 19th century paved the way for the exploration of its derivatives. nih.gov
Early research in the 20th century focused on the fundamental reactions of aromatic compounds, including sulfonation. bumipublikasinusantara.id The direct chlorosulfonation of salicylic acid to produce compounds like this compound became a subject of investigation as chemists sought to create new molecules with potential industrial and medicinal applications. researchgate.netresearchgate.net
The evolution of research on this compound has mirrored the advancements in organic synthesis and medicinal chemistry. Initial studies likely focused on optimizing the synthesis of the compound itself. smolecule.com As its utility as a synthetic intermediate became more apparent, research trajectories shifted towards its application in the synthesis of target molecules, particularly pharmaceuticals like diuretics. mdpi.com More recent research has begun to explore its potential in other areas, such as the development of novel materials and as a reagent in more complex organic transformations.
Delimitation of Research Scope and Identification of Knowledge Gaps
Current research on this compound is largely centered on its application in synthetic organic chemistry, with a particular emphasis on the preparation of biologically active compounds. The synthesis of sulfonamides for potential pharmaceutical use remains a dominant theme. smolecule.com
Despite its established utility, several knowledge gaps remain. A comprehensive exploration of the full range of its reactivity is still wanting. While its reactions with simple nucleophiles are well-documented, its potential in more complex, multicomponent, or catalytic reactions is an area ripe for investigation.
Furthermore, a detailed investigation into the material science applications of this compound is still in its early stages. The potential for creating novel polymers with unique properties based on this monomer has not been fully realized. Similarly, its use in the synthesis of advanced functional dyes is an area that warrants further exploration.
Another underexplored avenue is the development of more sustainable and environmentally friendly synthetic routes to this compound and its derivatives. While traditional methods involving chlorosulfonic acid are effective, they often involve harsh conditions and the generation of hazardous waste. smolecule.com The development of greener synthetic methodologies would be a significant advancement.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorosulfonyl-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZKJYMVWASCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-15-5 | |
| Record name | 4-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Chlorosulfonyl 2 Hydroxybenzoic Acid
Regioselective Functionalization Techniques
Achieving regiocontrol in the substitution of the benzene (B151609) ring of 2-hydroxybenzoic acid (salicylic acid) is a significant challenge due to the presence of two activating groups, the hydroxyl (-OH) and the carboxyl (-COOH), which direct electrophilic substitution to different positions. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The interplay of these directing effects often leads to a mixture of isomers, necessitating complex purification steps. To overcome this, several regioselective functionalization techniques have been developed.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired position with high selectivity. wikipedia.org
For the synthesis of 4-(chlorosulfonyl)-2-hydroxybenzoic acid, a DoM strategy would ideally involve the protection of both the hydroxyl and carboxyl groups, followed by lithiation and subsequent reaction with a sulfur dioxide equivalent and a chlorinating agent. While direct DoM on unprotected salicylic (B10762653) acid is challenging, studies on related molecules, such as 2-methoxybenzoic acid, provide valuable insights. For instance, treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the C6 position (ortho to the methoxy (B1213986) group). bohrium.comacs.orgnih.govorganic-chemistry.org Conversely, a reversal of regioselectivity to the C3 position (ortho to the carboxylate) can be achieved using a combination of n-BuLi and t-BuOK. acs.orgnih.govorganic-chemistry.org
A plausible DoM approach for the target molecule would involve initial protection of the hydroxyl and carboxyl groups. The protected salicylic acid derivative could then be subjected to directed lithiation at the C4 position, followed by quenching with sulfur dioxide and subsequent chlorination to yield the desired 4-chlorosulfonyl derivative. The choice of directing group and reaction conditions is crucial for achieving the desired regioselectivity.
Table 1: Regioselectivity in Directed Ortho Metalation of 2-Methoxybenzoic Acid
| Base/Additive | Temperature (°C) | Position of Lithiation |
| s-BuLi/TMEDA | -78 | C6 |
| n-BuLi/t-BuOK | -78 | C3 |
This table is based on data from studies on 2-methoxybenzoic acid and illustrates the principle of tunable regioselectivity in DoM. bohrium.comacs.orgnih.govorganic-chemistry.org
Electrophilic Chlorosulfonylation Mechanistic Studies
The direct chlorosulfonylation of 2-hydroxybenzoic acid is a classical method for the synthesis of this compound. This reaction involves an electrophilic aromatic substitution where the electrophile is typically generated from chlorosulfonic acid (ClSO₃H). The mechanism of this reaction is complex and has been the subject of computational and experimental investigations.
The reaction is believed to proceed through the formation of a highly reactive electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid. The aromatic ring of salicylic acid then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The final step involves the loss of a proton to restore the aromaticity of the ring, yielding the chlorosulfonated product.
The regiochemical outcome of the reaction is dictated by the directing effects of the hydroxyl and carboxyl groups. The strongly activating and ortho-, para-directing hydroxyl group favors substitution at the C4 and C6 positions. The deactivating and meta-directing carboxyl group directs towards the C3 and C5 positions. The predominant formation of the 4-substituted isomer suggests that the directing effect of the hydroxyl group is dominant. Computational studies on the chlorination of phenols have shown that the presence of an ortho- or para-chloro substituent can lower the O-H bond dissociation energy, which may influence the reactivity of the ring. nih.gov
Influence of Protecting Groups on Selectivity
To enhance the regioselectivity of electrophilic chlorosulfonylation, protecting groups can be employed to temporarily block one or more reactive sites on the salicylic acid molecule. The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable afterward.
One commonly used protecting group for the hydroxyl function is the methoxymethyl (MOM) group. wikipedia.orgadichemistry.com Protection of the hydroxyl group of salicylic acid as its MOM ether can influence the regiochemical outcome of subsequent electrophilic substitutions. researchgate.net By masking the highly activating hydroxyl group, the directing effect of the carboxyl group may become more pronounced, or steric hindrance introduced by the protecting group can direct the incoming electrophile to a specific position. For instance, the bulky MOM group at the C2 position could sterically hinder substitution at the adjacent C3 and C1 positions, thereby favoring substitution at the C4 and C6 positions.
The carboxyl group can also be protected, for example, as an ester. This modification can alter the electronic properties of the ring and influence the regioselectivity of the chlorosulfonylation reaction. The interplay between the electronic and steric effects of different protecting groups on both the hydroxyl and carboxyl functionalities allows for fine-tuning of the reaction's selectivity.
Catalytic Approaches in Synthesis
Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher efficiency, and reduced waste generation. Research into catalytic routes for the synthesis of this compound is an active area of investigation.
Transition Metal-Mediated Transformations
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-sulfur bonds. While direct C-H sulfonylation of salicylic acid remains a challenge, palladium-catalyzed cross-coupling reactions provide a viable alternative route. For example, a palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has been developed. nih.gov This approach involves the coupling of an arylboronic acid with a sulfur dioxide surrogate in the presence of a palladium catalyst and a chlorinating agent.
To apply this methodology to the synthesis of this compound, a boronic acid derivative of salicylic acid would be required as a starting material. This could be prepared through various methods, including the Miyaura borylation of a halogenated salicylic acid derivative. The subsequent palladium-catalyzed chlorosulfonylation would then introduce the sulfonyl chloride group at the position of the boronic acid, offering a highly regioselective route to the target molecule. nih.gov
Table 2: Potential Palladium-Catalyzed Route to this compound
| Step | Reaction | Key Reagents |
| 1 | Halogenation of Salicylic Acid | e.g., NBS, NCS |
| 2 | Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst |
| 3 | Palladium-Catalyzed Chlorosulfonylation | SO₂ surrogate, Chlorinating agent, Pd catalyst |
This table outlines a hypothetical, yet plausible, multi-step synthesis utilizing transition metal catalysis.
Organocatalytic Activation Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and metal-free alternative to traditional catalysis. In the context of electrophilic aromatic substitution, organocatalysts can function by activating the electrophile, making it more susceptible to attack by the aromatic nucleophile.
Thiourea-based organocatalysts are known to activate electrophiles through hydrogen bonding. researchgate.netrsc.orgnih.govrsc.orgacs.org In the chlorosulfonylation of 2-hydroxybenzoic acid, a chiral thiourea (B124793) catalyst could potentially interact with the chlorosulfonating agent, increasing its electrophilicity and facilitating the reaction under milder conditions. The bifunctional nature of some thiourea catalysts, possessing both a hydrogen-bond donor and a Brønsted base moiety, could further enhance the reaction rate and selectivity by activating both the electrophile and the nucleophile. nih.govacs.org
While the direct application of organocatalysis to the chlorosulfonylation of salicylic acid has not been extensively reported, the principles of organocatalytic activation suggest a promising avenue for future research. The development of an efficient organocatalytic system could lead to a more environmentally friendly and cost-effective synthesis of this compound.
Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are applied to improve environmental performance and efficiency.
The traditional synthesis of this compound involves the chlorosulfonation of salicylic acid. A key approach to making this process greener is to conduct the reaction under solvent-free, or "neat," conditions. In this methodology, an excess of one of the reactants, typically chlorosulfonic acid, serves as both the sulfonating agent and the reaction medium. This eliminates the need for additional organic solvents, which are often volatile, hazardous, and contribute significantly to chemical waste.
The benefits of this approach include simplified workup procedures, reduced waste streams, and lower environmental impact. By avoiding solvents, the process becomes more concentrated, potentially leading to faster reaction times and improved reactor efficiency.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Chlorosulfonation
| Parameter | Solvent-Based Synthesis | Solvent-Free (Neat) Synthesis |
| Reaction Medium | Inert organic solvent (e.g., Dichloromethane) | Excess Chlorosulfonic Acid |
| Process Complexity | Requires solvent addition and post-reaction removal/recovery steps. | Simplified; no solvent handling steps required. |
| Waste Generation | Generates mixed waste (solvent and byproducts). | Primarily generates byproduct waste (e.g., HCl, water). |
| Process Safety | Risks associated with flammable or toxic organic solvents. | Risks primarily associated with handling highly corrosive chlorosulfonic acid. |
| Efficiency | Potentially lower volumetric productivity. | Higher volumetric productivity due to concentrated reaction. |
A core tenet of green chemistry is the use of renewable rather than depleting raw materials. The precursor for this compound is salicylic acid (2-hydroxybenzoic acid), which is conventionally produced from petroleum-derived phenol (B47542). However, significant research has demonstrated the feasibility of producing key aromatic precursors from renewable feedstocks through microbial fermentation.
For instance, studies have successfully engineered metabolic pathways in microorganisms like Escherichia coli to produce 4-hydroxybenzoic acid (4HBA), a close structural analog, from bio-based L-tyrosine. researchgate.netnih.govresearchgate.netnih.gov In these whole-cell biocatalysis systems, a multi-enzyme cascade converts the renewable amino acid into the target aromatic acid with high efficiency. nih.govnih.gov This biotechnological approach offers a sustainable alternative to petrochemical-based routes.
Table 2: Microbial Synthesis of 4-Hydroxybenzoic Acid (4HBA) from L-Tyrosine
| Organism | Substrate | Product Titer | Conversion Rate | Reference |
| Escherichia coli | 150 mM L-tyrosine | 17.7 ± 0.1 g/L | > 85% | nih.govnih.gov |
While this research focuses on the 4-hydroxy isomer, the underlying principles of metabolic engineering and biocatalysis are directly applicable to developing strains for the production of salicylic acid from renewable sources like glucose or engineered amino acids. Integrating such a bio-based precursor would significantly enhance the green credentials of the entire synthesis pathway for this compound.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. nih.gov
The synthesis of this compound from salicylic acid and chlorosulfonic acid is a substitution reaction. The balanced equation is:
C₇H₆O₃ (Salicylic Acid) + ClSO₃H (Chlorosulfonic Acid) → C₇H₅ClO₅S (Product) + H₂O (Byproduct)
To calculate the atom economy, the molecular weights of the reactants and the desired product are used.
Table 3: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Salicylic Acid | C₇H₆O₃ | 138.12 | Reactant |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | Reactant |
| Total Reactant Mass | 254.64 | ||
| This compound | C₇H₅ClO₅S | 236.63 | Product |
| Water | H₂O | 18.02 | Byproduct |
The percent atom economy is calculated as: (% Atom Economy) = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 % Atom Economy = (236.63 / 254.64) x 100 ≈ 92.9%
Scale-Up and Process Optimization for Research Applications
Transitioning a synthesis from a laboratory bench to a larger, pilot scale for extensive research requires careful process optimization to ensure safety, consistency, and efficiency. The chlorosulfonation of aromatic compounds is a highly exothermic and rapid reaction, posing significant challenges for scale-up.
In traditional batch chemistry, scaling up can lead to poor heat transfer, creating localized hot spots that can result in side reactions and decreased product purity. nih.gov To address these issues, modern process optimization often employs continuous flow chemistry. nih.gov In a flow system, reactants are continuously pumped through a heated or cooled tube reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
This approach offers several advantages over batch processing for scaling up the synthesis of aryl sulfonyl chlorides:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. Excellent heat exchange capabilities prevent thermal runaways.
Improved Consistency: Automated process controls ensure that reaction conditions remain constant, leading to a more consistent product quality and yield. nih.gov
Higher Throughput: For extended production runs, continuous systems can generate larger quantities of material than similarly sized batch reactors, improving the space-time yield. nih.gov
Table 4: Comparison of Batch vs. Continuous Flow Scale-Up for Aryl Sulfonyl Chloride Synthesis
| Parameter | Batch Scale-Up (50g Scale) | Continuous Flow Process |
| Temperature Control | Challenging; requires careful portion-wise addition and external cooling. nih.gov | Precise; superior heat transfer allows for stable temperature maintenance. |
| Mixing | Dependent on stirrer speed and vessel geometry. | Efficient and rapid mixing at T-junctions. |
| Safety Profile | Higher risk due to large volume of energetic reaction mixture. | Inherently safer due to small reactor volume and better control. nih.gov |
| Process Control | Manual or semi-automated control of additions and temperature. | Fully automated with feedback loops for consistent operation. nih.gov |
| Scalability | Non-linear; scaling often requires complete re-optimization. | Linear; scaling achieved by running the system for longer durations ("scaling out"). |
By adopting continuous manufacturing principles, the production of multi-gram to kilogram quantities of this compound for research applications can be achieved more safely and reliably. nih.gov
Chemical Reactivity and Derivatization Pathways of 4 Chlorosulfonyl 2 Hydroxybenzoic Acid
Transformation of the Chlorosulfonyl Moiety
The chlorosulfonyl group is a highly reactive electrophilic center, making it a prime site for a variety of chemical modifications. Its susceptibility to nucleophilic attack allows for the straightforward introduction of diverse functional groups, leading to a wide array of derivatives.
Nucleophilic Substitution Reactions to Form Sulfonamides
The reaction of 4-(chlorosulfonyl)-2-hydroxybenzoic acid with primary or secondary amines is a fundamental transformation that yields sulfonamides. This nucleophilic substitution reaction proceeds readily, with the amine's nitrogen atom attacking the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a cornerstone for the synthesis of a vast number of sulfonamide derivatives, which are a critical class of compounds in medicinal chemistry. The general reaction involves treating the sulfonyl chloride with an amine, often in a suitable solvent.
A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a diverse library of sulfonamide products. This versatility is crucial for developing structure-activity relationships in drug discovery programs. For instance, reaction with aqueous ammonia (B1221849) will produce the primary sulfonamide, 4-(aminosulfonyl)-2-hydroxybenzoic acid.
Table 1: Examples of Nucleophilic Substitution Reactions to Form Sulfonamides
| Amine Nucleophile | Resulting Sulfonamide Derivative |
|---|---|
| Ammonia (NH₃) | 4-(Aminosulfonyl)-2-hydroxybenzoic acid |
| Ethylamine (CH₃CH₂NH₂) | 4-(Ethylsulfamoyl)-2-hydroxybenzoic acid |
| Aniline (B41778) (C₆H₅NH₂) | 2-Hydroxy-4-(phenylsulfamoyl)benzoic acid |
Synthesis of Sulfonate Esters and Sulfonyl Halide Analogs
The chlorosulfonyl group can be converted into sulfonate esters through reaction with alcohols or phenols in the presence of a base. This reaction is analogous to the formation of sulfonamides, with the oxygen of the alcohol acting as the nucleophile. The resulting sulfonate esters are themselves valuable intermediates in organic synthesis.
Furthermore, the chloride atom can be exchanged for other halogens, leading to the synthesis of sulfonyl halide analogs. A common transformation is the conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410). This is often achieved through a halogen exchange (halex) reaction using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comccspublishing.org.cn The use of KF in an acetone/water solvent system has been reported as a robust protocol for this conversion. thieme-connect.com These sulfonyl fluorides are notable for their application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. ccspublishing.org.cnthieme-connect.com
Table 2: Synthesis of Sulfonate Esters and Sulfonyl Halide Analogs
| Reagent | Product Type | Example Product Name |
|---|---|---|
| Methanol (CH₃OH) / Base | Sulfonate Ester | Methyl 4-(chlorosulfonyl)-2-hydroxybenzoate |
Reductive and Oxidative Manipulations of the Sulfur Center
The sulfur atom in the chlorosulfonyl group exists in its highest oxidation state (+6), making further oxidation unlikely. However, the group can undergo reductive manipulations to access compounds with sulfur in lower oxidation states. The reduction of aryl sulfonyl chlorides is a known pathway to the corresponding aryl thiols. taylorfrancis.comgoogle.com Various reducing agents can accomplish this transformation, including strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder conditions such as zinc and acid. taylorfrancis.comgoogle.com
Catalytic hydrogenation offers another route. The reduction of aromatic sulfonyl chlorides to their corresponding thiols can be achieved using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.comgoogle.com This reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid formed during the process. taylorfrancis.com The resulting thiol (4-mercapto-2-hydroxybenzoic acid) is a versatile intermediate that can undergo its own set of transformations, such as oxidation to disulfides or alkylation to form thioethers.
Modifications at the Carboxyl Group
The carboxylic acid functional group of this compound provides another handle for chemical derivatization, allowing for modifications in parallel or subsequent to reactions at the sulfonyl chloride moiety.
Esterification and Amidation for Library Generation
The carboxyl group can be readily converted into esters and amides, which is a common strategy for generating libraries of compounds for biological screening. Esterification can be achieved through various methods, with the Fischer esterification being a classic approach. masterorganicchemistry.comresearchgate.net This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). Such coupling strategies are fundamental in peptide synthesis and are widely applied in medicinal chemistry to create diverse amide libraries. The synthesis of tryptamine (B22526) salicylic (B10762653) acid derivatives, for instance, showcases this approach. rsc.org
Table 3: Esterification and Amidation Derivatives
| Reagent(s) | Functional Group Formed | Example Derivative Name |
|---|---|---|
| Ethanol, H₂SO₄ | Ester | Ethyl 4-(chlorosulfonyl)-2-hydroxybenzoate |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, particularly under thermal or catalytic conditions. The decarboxylation of hydroxybenzoic acids to yield phenols is a known process. This reaction would convert this compound into 3-chlorosulfonylphenol. Catalytic methods, employing transition metals like palladium, have been shown to be effective for the decarboxylation of similar aromatic carboxylic acids. These reactions often require elevated temperatures to proceed efficiently. The resulting 3-chlorosulfonylphenol would be a valuable intermediate for further derivatization at the sulfonyl chloride and phenolic hydroxyl groups.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for derivatization. Its nucleophilicity can be exploited in various reactions, allowing for modifications that tune the molecule's electronic properties or enable coordination with metal centers.
The hydroxyl group can undergo O-alkylation and O-acylation to modify the electronic landscape of the molecule. These reactions typically involve the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkylating or acylating agent.
O-Alkylation: This process involves the reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The introduction of an alkoxy group (-OR) in place of the hydroxyl group has a significant electronic effect. Alkoxy groups are strong electron-donating groups through resonance, which can influence the reactivity of the aromatic ring and the other functional groups.
O-Acylation: This involves reacting the phenol with an acyl halide or anhydride, often in the presence of a base. The resulting ester group (O-C(O)R) acts as an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution but may be desirable for specific synthetic strategies. The ability to utilize various N-acylbenzotriazoles for N-acylation of sulfonamides demonstrates a broad scope of acylating agents that could potentially be adapted for O-acylation reactions. researchgate.net
The choice between alkylation and acylation allows for precise tuning of the electron density within the aromatic ring, thereby influencing the reactivity at the chlorosulfonyl and carboxylic acid sites, as well as the potential for subsequent aromatic functionalization.
Table 1: Influence of O-Alkylation and O-Acylation on Electronic Properties
| Modification | Reagent Example | Resulting Group | Electronic Effect on Aromatic Ring |
|---|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | Methoxy (B1213986) (-OCH₃) | Electron-donating (activating) |
| O-Acylation | Acetyl Chloride (CH₃COCl) | Acetoxy (-OCOCH₃) | Electron-withdrawing (deactivating) |
The salicylic acid moiety of this compound is a classic bidentate ligand, capable of forming stable chelate complexes with a wide array of metal ions. ijesi.org Chelation typically occurs through coordination of the metal center with the oxygen atoms of the deprotonated carboxylate group and the phenolic hydroxyl group, forming a stable six-membered ring. iosrjournals.org
From a coordination chemistry perspective, salicylic acid and its derivatives are versatile ligands. mdpi.com The formation of these metal complexes can dramatically alter the physicochemical properties of both the ligand and the metal. ijesi.org Research on transition metal complexes with salicylates has been extensive due to their interesting magnetic, optical, and electro-conductive properties, as well as their biological relevance. ijesi.orgiosrjournals.org For instance, copper(II) complexes of salicylic acid derivatives have been studied for their potential as superoxide (B77818) dismutase mimetics and their ability to bind and cleave DNA. acs.org Similarly, iron-salicylate complexes have been investigated for their biological activity and stability over a wide pH range. sapub.org
While the chlorosulfonyl group is a strong electron-withdrawing group, it is not expected to directly participate in coordination. However, its electronic influence on the aromatic ring could modulate the binding affinity and stability of the resulting metal complexes. The ability of the salicylic acid backbone to form stable chelates allows for its use in designing metal-based catalysts, sensors, or therapeutic agents. nih.govmdpi.com The coordination environment can vary, with reports of salicylic acid acting in pentadentate chelating μ3-bridging fashions in polynuclear complexes. ijesi.org
Table 2: Common Transition Metal Ions Forming Complexes with Salicylates
| Metal Ion | Reported Coordination | Potential Research Area |
|---|---|---|
| Copper (Cu²⁺) | Bidentate chelation | Catalysis, Bioinorganic Chemistry mdpi.comacs.org |
| Iron (Fe²⁺/Fe³⁺) | Mononuclear & Binuclear complexes | Models for biological systems iosrjournals.orgsapub.org |
| Cobalt (Co²⁺/Co³⁺) | Bidentate chelation | Antimicrobial studies iosrjournals.org |
| Nickel (Ni²⁺) | Bidentate chelation | Material science, Antimicrobial studies iosrjournals.org |
Applications of 4 Chlorosulfonyl 2 Hydroxybenzoic Acid in Complex Organic Synthesis and Material Precursor Development
Building Block for Heterocyclic Scaffolds
The inherent reactivity of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid makes it an important precursor for the synthesis of diverse heterocyclic systems. The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles, while the carboxylic acid and hydroxyl groups can participate in cyclization and condensation reactions, paving the way for the construction of sulfur- and nitrogen-containing rings, as well as more complex fused and spirocyclic systems.
The chlorosulfonyl moiety is the primary reactive site for incorporating the sulfur atom into a heterocyclic framework. This functional group readily reacts with a variety of nucleophiles, such as amines and activated carbons, to forge new carbon-sulfur and nitrogen-sulfur bonds, which are pivotal in the synthesis of sulfur-containing drugs and functional molecules. nih.govnih.gov
The synthesis of cyclic sulfonamides, known as sultams, is a prominent application. The reaction of this compound with a molecule containing two nucleophilic sites, such as an amino alcohol or a diamine, can lead to the formation of a sultam ring. For instance, intramolecular cyclization of a derivative where the carboxylic acid is converted to an amine-containing side chain can yield a benzothiazine-like structure with a sulfonyl group integral to the ring. The reactivity of the chlorosulfonyl group is central to the formation of these scaffolds, which are prevalent in medicinal chemistry. nih.gov
Table 1: Examples of Potential Sulfur-Containing Heterocycles from this compound
| Reactant | Heterocyclic Product Class | Key Reaction |
| Ammonia (B1221849)/Primary Amine | Sulfonamide Derivative | Nucleophilic substitution |
| o-Phenylenediamine | Benzothiadiazine dioxide derivative | Condensation/Cyclization |
| Aminoethanol | Sultam-fused oxazine | Sequential N- and O-acylation/sulfonylation |
The compound is a valuable starting material for nitrogen-containing heterocycles, particularly those that incorporate a sulfonamide linkage.
Benzothiazines : This class of compounds, especially 1,2-benzothiazine and 2,1-benzothiazine derivatives, are significant targets in medicinal chemistry. google.comnih.gov this compound can act as a precursor to 1,2-benzothiazine-1,1-dioxide scaffolds. The synthesis typically involves the reaction of the chlorosulfonyl group with an amine to form a sulfonamide, followed by a cyclization step. For example, reaction with an appropriate ortho-substituted aniline (B41778) can lead to the formation of the benzothiazine ring system, a strategy employed in the synthesis of various biologically active molecules. google.com
Quinolones : While not a conventional starting material for the de novo synthesis of the basic quinolone ring, which often relies on methods like the Gould-Jacobs reaction from aniline precursors nih.gov, this compound can be used to synthesize more complex, functionalized quinolone derivatives. Its reactive groups can be used to build upon an existing quinolone core or to construct fused systems where a quinolone is annulated to another ring derived from the benzoic acid moiety. For instance, the synthesis of certain fluoroquinolone derivatives involves the reaction of a core structure with various side chains, demonstrating the modular approach to building such molecules. orientjchem.org
The multifunctionality of this compound provides a platform for creating elaborate fused-ring and spirocyclic systems.
Fused-Ring Systems : Fused heterocycles can be synthesized by sequential or one-pot reactions involving two or more of the functional groups. For example, the hydroxyl and carboxyl groups can react with a bifunctional reagent like 2-aminoethanol to form a fused oxazoline (B21484) ring. The remaining chlorosulfonyl group can then be used to introduce further complexity or to attach the entire fused system to another molecule.
Spirocyclic Systems : The generation of spirocycles requires the formation of two rings that share a single atom. While more synthetically challenging, the distinct reactivity of the three functional groups can be exploited in multi-step sequences. A potential strategy involves converting the benzoic acid ring into a cyclohexanone (B45756) derivative, which can then serve as an anchor for spirocyclization reactions, a common theme in the synthesis of strained spiro compounds. nih.gov A second ring could be formed by leveraging the hydroxyl and chlorosulfonyl groups in a subsequent cyclization step.
Precursor for Advanced Organic Materials
Beyond its use in discrete molecule synthesis, this compound is a valuable monomer for creating functional polymers and a versatile building block for designing ordered molecular assemblies.
Hydroxybenzoic acids are well-established monomers for high-performance polymers, including polyesters and liquid crystal polymers. nih.govresearchgate.net The presence of the additional chlorosulfonyl group in this compound introduces a highly reactive site for creating specialized functional polymers.
This compound can be used as a monomer in polycondensation reactions. For example, polymerization via the carboxylic acid and hydroxyl groups can yield an aromatic polyester. The key advantage is that the chlorosulfonyl groups remain as pendant functionalities along the polymer backbone. These reactive sites can be subsequently modified through reactions with various nucleophiles (e.g., amines, alcohols) to tune the polymer's properties, such as solubility, thermal stability, or to attach specific functional moieties like catalysts or bioactive molecules. This post-polymerization modification is a powerful tool for creating a library of materials from a single parent polymer.
An important application is in the preparation of polymer-bound catalysts. smolecule.com The chlorosulfonyl group can be used to covalently link catalytic species to a polymer support, combining the advantages of homogeneous and heterogeneous catalysis. Furthermore, it can be used to synthesize polysulfonamides, a class of polymers known for their high thermal stability.
Table 2: Potential Polymers Derived from this compound
| Polymer Type | Comonomer(s) | Key Linkage | Potential Application |
| Functional Polyester | Diols (e.g., ethylene (B1197577) glycol) | Ester | Engineering plastics, materials for post-polymerization functionalization |
| Functional Polyamide | Diamines (e.g., hexamethylenediamine) | Amide | High-performance fibers, membranes |
| Polysulfonamide | Diamines | Sulfonamide | Thermally stable materials, gas separation membranes |
| Self-Polymerized | None (via esterification) | Ester | Liquid crystal polymers |
Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. nih.gov this compound is an exceptional candidate for a supramolecular tecton due to its array of functional groups capable of forming specific and directional interactions.
The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming robust head-to-head dimers. mdpi.com The hydroxyl group is both a hydrogen bond donor and acceptor. Together, the carboxyl and hydroxyl groups can create complex hydrogen-bonded networks. nih.gov The chlorosulfonyl group introduces additional interaction sites. The sulfonyl oxygens are strong hydrogen bond acceptors, while the sulfur and chlorine atoms can participate in less common, but structurally significant, chalcogen and halogen bonds, respectively. nih.gov This rich combination of interactions allows for the programmed self-assembly of the molecule into intricate one-, two-, or three-dimensional networks, a key principle in crystal engineering. mdpi.com
Table 3: Potential Supramolecular Synthons of this compound
| Synthon Type | Interacting Groups | Interaction |
| Carboxylic Acid Dimer | -COOH --- HOOC- | Hydrogen Bond (O-H···O) |
| Carboxyl-Hydroxyl Chain | -COOH --- HO- | Hydrogen Bond (O-H···O) |
| Carboxyl-Sulfonyl | -COOH --- O=S=O | Hydrogen Bond (O-H···O) |
| Hydroxyl-Sulfonyl | -OH --- O=S=O | Hydrogen Bond (O-H···O) |
| C-H···Cl | Aromatic C-H --- Cl-S | Hydrogen Bond |
| Halogen Bond | C-X --- Cl-S (X=O, N, etc.) | Halogen Bond |
| Chalcogen Bond | C-X --- S(O2)Cl | Chalcogen Bond |
Design of Optoelectronic and Redox-Active Molecules
The inherent electronic properties of the substituted benzene (B151609) ring in this compound make it a valuable building block for the design of novel optoelectronic and redox-active molecules. The presence of both electron-withdrawing (chlorosulfonyl and carboxylic acid) and electron-donating (hydroxyl) groups influences the electronic distribution within the aromatic system, a key factor in determining the optical and electronic characteristics of resulting materials.
Through strategic chemical modifications, this compound can be integrated into larger conjugated systems, such as polymers and dyes, which are central to the field of organic electronics. The reactive chlorosulfonyl group is particularly useful for forming stable sulfonamide or sulfonate ester linkages, allowing for the covalent attachment of this foundational unit to other aromatic or aliphatic structures. This modular approach facilitates the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final molecule, which in turn governs its light absorption, emission, and charge transport properties.
While direct, extensive research on this compound in this specific context is emerging, the principles of molecular engineering strongly support its potential. For instance, its derivatives could be incorporated into the backbone of conjugated polymers, where the sulfonyl group can enhance solubility and influence polymer chain packing, both of which are critical for the performance of organic photovoltaic devices and light-emitting diodes.
In the domain of redox-active molecules, the core aromatic structure can be functionalized to create compounds capable of undergoing reversible oxidation and reduction processes. The sulfonyl linkage offers a robust connection point to other redox-active moieties, such as quinones or viologens. The ability to readily derivatize the carboxylic acid and hydroxyl groups provides further avenues for modulating the redox potential and physical properties of the target molecules. These tailored redox-active compounds are of significant interest for applications in energy storage systems, electrochromic devices, and as mediators in biocatalysis.
| Functional Group | Role in Optoelectronic/Redox Design | Potential Modification |
| Chlorosulfonyl | Reactive handle for covalent attachment | Reaction with amines or alcohols to form sulfonamides or sulfonate esters |
| Carboxylic Acid | Modulates electronic properties and solubility | Esterification or amidation |
| Hydroxyl | Electron-donating group, influences HOMO level | Etherification or acylation |
| Aromatic Ring | Core chromophore/electroactive unit | Incorporation into larger conjugated systems |
Intermediate in Natural Product Total Synthesis Studies
The structural motifs present in this compound are found within a variety of complex natural products. Consequently, this compound and its derivatives are valuable intermediates in the multi-step total synthesis of these intricate molecular targets. The strategic placement of three distinct functional groups on the aromatic ring allows for a high degree of control over the synthetic route.
In the context of natural product synthesis, this compound can be viewed as a "scaffold" upon which molecular complexity can be built. The carboxylic acid and hydroxyl groups can be protected or transformed in the early stages of a synthesis, allowing for the selective reaction of the chlorosulfonyl group. This reactivity enables the coupling of the aromatic ring to other fragments of the target natural product.
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is particularly valuable for creating analogues of a natural product to explore structure-activity relationships. The reactivity of the functional groups on this compound makes it a suitable reagent for such purposes, although its direct application in this context is an area of ongoing research.
Theoretically, a core structure of a natural product containing a nucleophilic group, such as an amine or an alcohol, could be reacted with this compound to introduce the 2-hydroxy-4-carboxybenzenesulfonyl moiety. This late-stage modification could significantly alter the pharmacological properties of the parent natural product, potentially enhancing its potency, selectivity, or pharmacokinetic profile. The introduced acidic and phenolic groups can also serve as handles for further derivatization.
Probes and Ligands for Chemical Biology Research
The field of chemical biology relies on the use of small molecules to study and manipulate biological systems. The versatile reactivity of this compound makes it an attractive starting material for the synthesis of chemical probes and ligands designed to interact with specific biological targets.
Affinity labeling is a technique used to identify and study the binding sites of proteins. It involves the use of a molecule (an affinity label) that is structurally similar to a natural ligand of the protein and also contains a reactive group that can form a covalent bond with the protein at or near the binding site.
The chlorosulfonyl group of this compound is an excellent electrophile that can react with nucleophilic amino acid residues in a protein, such as lysine, serine, or tyrosine. By incorporating the this compound scaffold into a molecule that has an affinity for a particular protein, a potent and specific affinity label can be created. The carboxylic acid and hydroxyl groups can be modified to mimic the structure of the natural ligand, thereby directing the probe to the desired binding site. A closely related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully used as a derivatization agent for sensitive LC-MS/MS analysis, highlighting the utility of the chlorosulfonylbenzoic acid scaffold in bioconjugation.
| Reactive Group | Target Amino Acid Residues | Bond Formed |
| Chlorosulfonyl | Lysine, Serine, Tyrosine | Sulfonamide, Sulfonate Ester |
Combinatorial chemistry is a powerful tool for drug discovery that involves the synthesis of large numbers of different but structurally related molecules (a library). These libraries are then screened for biological activity. The trifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries.
By reacting the chlorosulfonyl group with a diverse set of amines, a library of sulfonamides can be generated. Subsequently, the carboxylic acid can be coupled with a variety of alcohols or amines to create a library of esters or amides. The hydroxyl group can also be derivatized, for example, by etherification with a range of alkyl halides. This three-dimensional diversification strategy allows for the rapid generation of a vast number of unique compounds from a single, readily available starting material. The use of (chlorosulfonyl)benzenesulfonyl fluorides, which are structurally analogous to the target compound, has been demonstrated in the creation of covalent inhibitor libraries, underscoring the potential of this chemical class in combinatorial synthesis. nih.gov
Advanced Analytical and Computational Studies on 4 Chlorosulfonyl 2 Hydroxybenzoic Acid
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to determining the precise molecular structure and electronic properties of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid. By employing a suite of advanced techniques, researchers can map its atomic connectivity, identify functional groups, and analyze its behavior in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two acidic protons (from the hydroxyl and carboxylic acid groups). The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons. The chemical shifts would be influenced by the electronic effects of the substituents: the electron-donating hydroxyl group (-OH) and the strongly electron-withdrawing chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups. The acidic protons would appear as broad singlets at a downfield chemical shift, and their presence could be confirmed by D₂O exchange experiments.
¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton data by showing distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are highly dependent on the attached functional groups. The carbon atom attached to the carboxylic acid group would appear at the most downfield position, followed by the carbons bonded to the chlorosulfonyl and hydroxyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH and quaternary carbons. chemicalbook.com
2D NMR Techniques : Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations and Notes |
| Aromatic Protons (3H) | 7.0 - 8.5 | Splitting patterns determined by ortho-, meta- coupling. Shifts influenced by -OH, -COOH, and -SO₂Cl substituents. |
| Carboxylic Acid Proton (1H) | 10.0 - 13.0 | Broad singlet, disappears upon D₂O exchange. |
| Hydroxyl Proton (1H) | 5.0 - 9.0 | Broad singlet, position is concentration and solvent dependent, disappears upon D₂O exchange. |
| Aromatic Carbons (6C) | 110 - 150 | Chemical shifts indicate the electronic environment created by the substituents. |
| Carboxylic Carbon (1C) | 165 - 185 | Typically the most downfield signal in the spectrum. |
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS/MS) provides insight into its structural components through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high confidence, confirming the presence of chlorine and sulfur atoms through their characteristic isotopic patterns.
Tandem Mass Spectrometry (MS/MS) : In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation to generate a fragmentation pattern. This pattern serves as a structural fingerprint. Key fragmentation pathways for this compound would likely involve the loss of specific neutral molecules or radicals. The systematic cleavage of bonds, such as the S-Cl bond or C-S bond, and decarboxylation (loss of CO₂) from the carboxylic acid group, provides data to confirm the arrangement of the functional groups on the aromatic ring. researchgate.netnih.gov
| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [M]+ | [M - Cl]+ | Cl• (35/37 u) | Loss of a chlorine radical from the sulfonyl chloride group. |
| [M]+ | [M - SO₂Cl]+ | •SO₂Cl (99/101 u) | Cleavage of the chlorosulfonyl group from the aromatic ring. |
| [M]+ | [M - COOH]+ | •COOH (45 u) | Loss of the carboxylic acid radical. |
| [M]+ | [M - H₂O]+ | H₂O (18 u) | Loss of water, likely involving the hydroxyl and carboxylic acid groups. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its functional groups. A broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. The O-H stretch of the phenolic group would be observed around 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected to produce strong bands in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. researchgate.net
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the O-H and C=O stretches are also visible, Raman is particularly sensitive to the vibrations of the aromatic ring and the sulfur-containing functional group, which may produce strong signals that are weak in the IR spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (Broad) | Weak |
| Phenolic O-H | Stretching | 3200-3600 | Weak |
| Carboxylic Acid C=O | Stretching | 1680-1720 | Moderate |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| Sulfonyl S=O | Asymmetric Stretch | 1370-1400 | Moderate |
| Sulfonyl S=O | Symmetric Stretch | 1160-1190 | Strong |
| Sulfur-Chlorine S-Cl | Stretching | 550-650 | Strong |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.
Should suitable single crystals be grown, X-ray diffraction analysis would yield a precise 3D model of the molecule. mdpi.com This technique allows for the direct measurement of bond lengths, bond angles, and torsion angles. Key structural features to be determined would include the planarity of the benzene (B151609) ring, the orientation of the three substituents relative to the ring, and any intramolecular hydrogen bonding, for instance, between the 2-hydroxy group and the adjacent carboxylic acid. Such an intramolecular hydrogen bond would significantly influence the molecule's conformation. nih.gov
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. ub.edu Different polymorphs of a substance can have different physical properties. Studies on this compound might explore its potential to form various polymorphs by altering crystallization conditions such as solvent, temperature, and pressure. rsc.org
Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.netnih.gov For this compound, the strong hydrogen bond donors (-OH, -COOH) and acceptors (O=C, O=S) make it an excellent candidate for forming predictable supramolecular structures through hydrogen bonding. Researchers could investigate the formation of co-crystals with other molecules to modify its physical properties in a controlled manner. Powder X-ray Diffraction (PXRD) would be a primary tool for identifying and characterizing different polymorphic forms or new co-crystal phases. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the oxygen atoms of the carboxyl, hydroxyl, and sulfonyl groups).
A comprehensive study on the polymorphs of the closely related compound, 4-chloro-5-chlorosulfonyl salicylic (B10762653) acid, provides significant insight into the probable hydrogen bonding patterns. nih.gov In the crystal structures of its polymorphs, the molecules consistently form dimers through strong, mutual O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R22(8) graph set motif. nih.gov These dimers then serve as building blocks for a more extensive supramolecular assembly.
Table 1: Representative Intermolecular Interaction Energies in a Substituted Salicylic Acid Crystal Lattice
| Interaction Type | Energy Component | Calculated Energy (kcal/mol) |
|---|---|---|
| O-H···O (Carboxylic Acid Dimer) | Electrostatic | -15.2 |
| Polarization | -4.5 | |
| Dispersion | -6.8 | |
| Total | -26.5 | |
| O-H···O (Hydroxyl-Sulfonyl) | Electrostatic | -8.9 |
| Polarization | -2.1 | |
| Dispersion | -4.3 | |
| Total | -15.3 |
Note: The energy values are illustrative, based on typical hydrogen bond strengths found in computational studies of similar organic molecules.
Quantum Chemical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, a DFT analysis, likely using a functional such as B3LYP with a 6-311++G(d,p) basis set, would provide a wealth of information about its stability and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl, hydroxyl, and sulfonyl groups, and positive potential (blue) around the acidic protons, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity | 2.1 eV | Energy released upon gaining an electron. |
Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this class. Specific values would require a dedicated computational study.
Molecular Dynamics Simulations of Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide critical insights into its behavior in different solvent environments, revealing how intermolecular forces with solvent molecules affect its conformational preferences.
By simulating the molecule in an explicit solvent box (e.g., water, methanol, or a non-polar solvent), one could observe the dynamics of its functional groups. For instance, the simulation would show the stability of the intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid. It would also elucidate the solvation structure, showing the average number and orientation of solvent molecules that surround the polar and non-polar regions of the molecule. This is particularly important for understanding its solubility and transport properties.
The simulation trajectory can be analyzed to map the conformational landscape, identifying the most stable conformers and the energy barriers between them. This would reveal the flexibility of the molecule, particularly the rotational freedom around the C-S and C-C bonds connecting the sulfonyl chloride and carboxylic acid groups to the aromatic ring.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms at the molecular level. For this compound, this would involve modeling its reactions, such as the hydrolysis of the sulfonyl chloride group or its reaction with nucleophiles like amines to form sulfonamides.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate.
For the reaction of this compound with an amine, for example, a computational study could distinguish between a concerted SN2-type mechanism and a stepwise mechanism involving a tetrahedral intermediate. cdnsciencepub.com The calculated activation barriers for each potential pathway would indicate the most likely mechanism.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. While no specific QSPR models for this compound have been reported, a model could be developed to predict properties such as its acidity (pKa), solubility, or chromatographic retention time.
The process would involve:
Data Collection: Gathering experimental data for a series of related compounds (e.g., substituted benzoic or benzenesulfonyl chlorides).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.
Validation: Testing the model's predictive power using an external set of compounds not used in the model's development.
For this compound, such a model could predict its pKa values based on descriptors related to the electronic effects of the sulfonyl chloride and hydroxyl groups on the carboxylic acid moiety.
Future Directions and Emerging Research Avenues for 4 Chlorosulfonyl 2 Hydroxybenzoic Acid
Development of Novel Reaction Methodologies
Future research is anticipated to focus on developing innovative and more efficient methods for the transformation of 4-(chlorosulfonyl)-2-hydroxybenzoic acid, moving beyond its conventional reactivity.
Uncharted Reactivity and Selective Transformations
The presence of multiple reactive sites on this compound presents a significant challenge and an opportunity for developing highly selective transformations. A key area of future research will be to explore reactions that can chemoselectively target one functional group while leaving the others intact, or to orchestrate tandem reactions that involve multiple functionalities in a controlled manner.
Current methods for the synthesis of sulfonyl chlorides often involve harsh reagents, which can be incompatible with sensitive functional groups. nih.gov The development of milder activation methods for the sulfonyl chloride group in this compound could enable its participation in a broader range of reactions. For instance, the use of pyrylium (B1242799) salts as activating agents has shown promise for the late-stage functionalization of primary sulfonamides, a methodology that could potentially be adapted for the selective activation and transformation of the sulfonyl chloride in complex molecular settings. nih.gov
Further exploration into its reactivity could involve leveraging the interplay between the hydroxyl, carboxylic acid, and chlorosulfonyl groups to direct novel intramolecular cyclizations or to act as a platform for the construction of complex heterocyclic scaffolds. The development of orthogonal protection strategies for the hydroxyl and carboxylic acid groups will be crucial in unlocking the full synthetic potential of the sulfonyl chloride moiety.
Photochemical and Electrochemical Approaches
Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic protocols, often providing unique reactivity and selectivity. The application of these techniques to this compound is a promising and largely unexplored area of research.
Photocatalysis, for example, has been successfully employed for the synthesis of sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. acs.org Future research could investigate the use of photocatalysis to mediate novel transformations of the sulfonyl chloride group in this compound, such as radical-based additions to unsaturated systems or cross-coupling reactions.
Electrochemical methods also present a powerful tool for inducing novel reactivity. Electrosynthesis can offer a high degree of control over reaction conditions and can be used to generate highly reactive intermediates in a controlled fashion. researchgate.netscielo.br The electrochemical reduction or oxidation of this compound could lead to the formation of radical ions or other reactive species, opening up new pathways for its functionalization. Research in this area could focus on developing electrochemical protocols for the selective sulfonylation of various nucleophiles or for the generation of novel polymeric materials. organic-chemistry.org
| Approach | Potential Application to this compound | Key Advantages |
| Photocatalysis | Radical-based transformations of the sulfonyl chloride group. | Mild reaction conditions, high functional group tolerance, sustainable. |
| Electrosynthesis | Controlled generation of reactive intermediates for novel functionalization. | High degree of control, can avoid harsh reagents, potential for paired synthesis. |
Exploration of Untapped Synthetic Utility
Beyond the development of new reaction methodologies, future research will also focus on expanding the practical applications of this compound by integrating it into modern, high-throughput synthesis platforms.
Integration into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. ijprajournal.com The integration of reactions involving this compound into continuous flow systems is a logical next step in harnessing its synthetic potential.
Application in Automated Synthesis Platforms
The increasing demand for the rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. The robust and versatile nature of this compound makes it an ideal candidate for incorporation into such systems.
Automated platforms can be used to rapidly generate a diverse range of sulfonamide derivatives by reacting this compound with a library of amines. mdpi.com The resulting compounds could then be screened for biological activity or other desirable properties. The development of automated protocols for the synthesis and purification of these derivatives would significantly accelerate the discovery of new lead compounds and functional materials.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis and in-line functionalization. | Enhanced safety, improved scalability, greater reaction control. |
| Automated Synthesis | High-throughput synthesis of derivative libraries. | Accelerated discovery of new compounds, increased efficiency. |
Interdisciplinary Research with Advanced Technologies
The unique combination of functional groups in this compound makes it a valuable scaffold for the development of novel materials and technologies through interdisciplinary research.
The salicylic (B10762653) acid backbone of the molecule is known for its biological activity and its ability to participate in various biological signaling pathways. mdpi.com This intrinsic bioactivity can be leveraged in the design of new therapeutic agents and drug delivery systems. For instance, functionalized salicylic acid has been used to create bioabsorbable polymers that can release the therapeutic agent upon degradation. bezwadabiomedical.com The chlorosulfonyl group of this compound provides a convenient handle for attaching it to polymer backbones or for conjugating it with other biomolecules.
Furthermore, salicylic acid-functionalized nanomaterials have shown promise as nanopesticide carriers with enhanced photostability and as agents for improving plant stress resistance. nih.gov The ability of this compound to readily react with a variety of nucleophiles could be exploited to attach it to the surface of nanoparticles, thereby imparting new functionalities and enhancing their performance in agricultural and environmental applications. The directed self-assembly of salicylic acid with other molecules has also been shown to produce new crystalline complexes with improved drug properties. researchgate.net
Future interdisciplinary research could focus on:
The development of novel drug-polymer conjugates for targeted drug delivery.
The creation of functionalized nanoparticles for applications in diagnostics and sensing.
The design of "smart" materials that can respond to specific biological or environmental stimuli.
By combining the synthetic versatility of this compound with advanced technologies from materials science, nanotechnology, and biology, researchers can open up new frontiers in a wide range of scientific disciplines.
Nanotechnology Applications
The functional groups of this compound make it a prime candidate for the surface modification of nanomaterials, a critical step in tailoring their properties for specific applications. The sulfonyl chloride group can readily react with nucleophiles like amines or hydroxyls present on the surface of nanoparticles or on previously introduced linker molecules. This covalent attachment provides a robust method for functionalization. researchgate.netwiley-vch.denih.gov
Potential applications in nanotechnology are driven by the ability to impart new functionalities to nanostructures. For instance, the carboxylic acid and hydroxyl groups can alter the surface charge and hydrophilicity of nanoparticles, improving their dispersion and stability in biological fluids. nih.govtaylorfrancis.com This is crucial for biomedical applications such as drug delivery and bio-imaging. Furthermore, these groups can serve as secondary anchor points for attaching other molecules, including therapeutic agents or targeting ligands.
The process of surface modification often involves converting surface groups, such as sulfonates on carbon nanoparticles, into more reactive intermediates like sulfonyl chlorides, which then react with amines to form stable sulfonamide bonds. researchgate.netnih.gov this compound could be directly used in similar schemes to functionalize a variety of nanomaterials.
| Nanomaterial Type | Functionalization Strategy | Potential Application | Rationale |
|---|---|---|---|
| Metal Oxide Nanoparticles (e.g., SiO₂, TiO₂) | Reaction of sulfonyl chloride with surface hydroxyl groups. | Enhanced Catalysis, Composite Materials | Provides a stable organic layer, improves dispersion in polymer matrices, and introduces acidic sites. |
| Gold Nanoparticles (AuNPs) | Attachment via a bifunctional linker (e.g., cysteamine), where the amine reacts with the sulfonyl chloride. | Biosensors, Targeted Drug Delivery | Allows for precise control over surface chemistry, enabling the attachment of biomolecules. |
| Carbon Nanotubes (CNTs) | Covalent functionalization on oxidized CNTs (containing -OH and -COOH groups). | Advanced Composites, Electronic Devices | Improves solubility and processability of CNTs and enhances interfacial adhesion in composites. |
| Quantum Dots (QDs) | Ligand exchange or capping, reacting with surface amines. | Bio-imaging, Light-Emitting Diodes (LEDs) | Modifies surface properties to enhance biocompatibility and stability in aqueous media. nih.gov |
Data-Driven Chemical Research and Machine Learning in Synthesis
| Application Area | Machine Learning Technique | Potential Benefit | Example |
|---|---|---|---|
| Retrosynthesis Planning | Neural Transformer Models, Graph Convolutional Networks | Discovery of novel, more efficient synthetic routes. chemcopilot.comgrace.com | An AI tool might suggest an alternative starting material to salicylic acid that is cheaper or leads to fewer byproducts. |
| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Maximization of yield and minimization of byproducts with fewer experiments. nih.govescholarship.org | Predicting the ideal temperature and reaction time to achieve >95% selectivity for the target isomer. |
| Byproduct and Impurity Prediction | Sequence-to-Sequence Models, Message Passing Neural Networks | Anticipating potential impurities, aiding in purification strategy development. nih.govnih.gov | Forecasting the formation of 5-chlorosulfonyl salicylic acid or disulfonated products under specific conditions. |
| Catalyst Selection | Deep Neural Networks | Identifying more effective or greener catalysts for the sulfonation reaction. | Suggesting a solid acid catalyst to replace homogeneous acids, simplifying workup. |
Sustainable and Circular Economy Considerations
Waste Minimization and Byproduct Utilization
The conventional synthesis of this compound likely involves the reaction of salicylic acid with an excess of chlorosulfonic acid. pageplace.deglobalspec.com This process presents several environmental challenges. Chlorosulfonic acid is a highly corrosive and hazardous reagent. The reaction generates significant amounts of acidic waste, including hydrochloric acid (HCl) and unreacted chlorosulfonic acid, which require neutralization and disposal. google.com
Key byproducts in aromatic sulfonation reactions can include unwanted isomers, disulfonated products, and sulfones, which are formed when a sulfonyl group from one molecule reacts with another aromatic ring. pageplace.deresearchgate.net These impurities reduce the process yield and necessitate energy-intensive purification steps.
Strategies for waste minimization include:
Process Optimization: Precisely controlling reaction parameters like temperature, stoichiometry, and reaction time can maximize selectivity towards the desired product and reduce byproduct formation.
Alternative Reagents and Solvents: Research into milder sulfonating agents or the use of reusable catalysts could reduce the reliance on excess chlorosulfonic acid. For example, processes using sulfur trioxide (SO₃) in less corrosive media, such as liquid sulfur dioxide (SO₂), have been developed for the sulfonation of salicylic acid to produce high-purity sulfosalicylic acid with virtually no waste, as the SO₂ is evaporated and recycled. google.com
Byproduct Valorization: Exploring potential uses for the main byproducts could turn a waste stream into a value stream. For example, isomeric sulfonyl chlorides could be separated and used as starting materials for other chemical products.
| Waste/Byproduct Stream | Source | Minimization/Utilization Strategy |
|---|---|---|
| Spent Acid (HCl, H₂SO₄) | Reaction of chlorosulfonic acid with the aromatic ring and atmospheric moisture. | Neutralization and salt formation. Alternatively, capture and reuse of HCl gas. Use of alternative SO₃-based reagents to avoid HCl generation. google.com |
| Isomeric Byproducts | Lack of complete regioselectivity in the electrophilic aromatic substitution. | Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Separate and sell isomers as fine chemical intermediates. |
| Sulfones | Intermolecular reaction between the sulfonyl chloride product and another salicylic acid molecule. pageplace.de | Use of a solvent to dilute reactants. Maintain low reaction temperatures. |
| Contaminated Solvents | Purification and extraction steps. | Solvent recycling through distillation. Switch to greener, bio-based solvents or solvent-free conditions. |
Life Cycle Assessment of Synthetic Pathways
A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.org For a chemical like this compound, a "cradle-to-gate" LCA would quantify the environmental burdens of its production, including the manufacturing of precursors, the synthesis process itself, and purification. researchgate.netscispace.com
While a specific LCA for this compound is not publicly available, studies on similar fine chemicals and active pharmaceutical ingredients (APIs) provide a framework for what such an assessment would entail. researchgate.netscispace.com The primary "hotspots" or major contributors to the environmental impact in fine chemical production are typically:
Energy Consumption: Synthesis often requires heating, cooling, and stirring, making energy use a significant factor in the carbon footprint. chemicatimes.comscispace.com
Solvent Use: Solvents used in the reaction and for purification are often a major source of environmental impact, both in their production and their end-of-life disposal.
An LCA allows for the comparison of different synthetic routes. mdpi.com For example, a traditional route using chlorosulfonic acid could be compared to a hypothetical greener route using a recyclable solid acid catalyst. The assessment would quantify impacts across various categories, such as Global Warming Potential (GWP), water use, and ecotoxicity, providing a scientific basis for choosing the more sustainable pathway. mdpi.com
| LCA Stage | Parameters to Evaluate for this compound Synthesis | Potential Impact Hotspots |
|---|---|---|
| Goal and Scope Definition | Functional Unit (e.g., 1 kg of product), System Boundaries (cradle-to-gate). | Ensuring a fair comparison between different synthetic routes. |
| Life Cycle Inventory (LCI) | Inputs: Raw materials (salicylic acid, chlorosulfonic acid), energy, water, solvents. Outputs: Product, byproducts, air/water emissions, solid waste. | Production of chlorosulfonic acid; electricity consumption for heating/cooling; solvent use in purification. scispace.com |
| Life Cycle Impact Assessment (LCIA) | Global Warming Potential (kg CO₂ eq.), Acidification Potential, Eutrophication Potential, Human Toxicity. | High energy demand leading to high GWP. chemicatimes.com Acidic waste contributing to acidification. |
| Interpretation | Identification of major impact drivers and comparison of alternative synthesis routes. | Concluding whether a novel "green" pathway offers a quantifiable environmental benefit over the traditional process. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 4-(Chlorosulfonyl)-2-hydroxybenzoic acid?
The compound can be synthesized via sulfonylation reactions. A general method involves reacting aniline derivatives with chlorosulfonyl intermediates under argon at 0°C, followed by stirring at room temperature. Purification typically employs reversed-phase chromatography (C18 silica gel with H2O/MeCN gradients) . Adjustments to substituent positions (e.g., 4- vs. 5-chlorosulfonyl) may require optimization of reaction time and temperature.
Q. How should researchers purify this compound?
Post-synthesis purification often involves liquid-liquid extraction (e.g., EtOAc and 1 M HCl washes) to remove unreacted substrates. Final purification uses reversed-phase chromatography (C18 silica, 95/5–0/100 H2O/MeCN) to isolate high-purity product (>97% by HPLC) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm aromatic proton environments and sulfonyl/acid group integration.
- FT-IR : Identification of -SO2Cl (asymmetric stretching ~1370 cm<sup>-1</sup>) and -COOH (broad ~2500-3000 cm<sup>-1</sup>).
- HPLC-MS : For purity assessment and molecular ion verification .
Q. What safety precautions are essential when handling this compound?
Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store at 0–6°C to minimize decomposition. Avoid inhalation; use fume hoods during synthesis. Safety data align with GHS guidelines for sulfonyl chlorides (e.g., HNOC hazards) .
Q. What are common derivatives of this compound in medicinal chemistry?
It serves as a precursor for sulfonamides and sulfonylhydrazides. For example, nucleophilic substitution with acid hydrazides yields bioactive derivatives (e.g., anti-cancer agents) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model electron localization, bond dissociation energies, and regioselectivity in sulfonylation reactions. Compare HOMO-LUMO gaps to experimental UV-Vis data for validation .
Q. What mechanistic insights explain its role in sulfonylation reactions?
The chlorosulfonyl group acts as an electrophile, reacting with nucleophiles (e.g., amines). Kinetic studies (UPLC monitoring) show reaction completion within 2–18 hours, depending on steric hindrance and solvent polarity .
Q. How to resolve contradictions between experimental and computational data?
For discrepancies in vibrational spectra (FT-IR vs. DFT), re-optimize computational parameters (e.g., solvent models) or verify sample purity. Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. What strategies improve stability during long-term storage?
Lyophilization under inert gas (argon) reduces hydrolysis. Store at -20°C in amber vials with desiccants. Monitor degradation via <sup>1</sup>H NMR (appearance of -SO3H peaks) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Synthesize analogs by varying substituents on the benzoic acid core (e.g., halogenation, methoxy groups). Test biological activity (e.g., enzyme inhibition) and correlate with computed electrostatic potential maps .
Q. What in silico tools assess mutagenicity risks of derivatives?
Use QSAR models (e.g., Derek Nexus) or molecular docking to predict interactions with DNA repair enzymes. For example, S11 derivatives showed mutagenicity risks in silico, necessitating structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
